1-Butene
Overview
Description
1-Butene, also known as But-1-ene or 1-butylene, is an organic compound with the formula CH₃CH₂CH=CH₂. It is a colorless gas that can be easily condensed into a colorless liquid. As a linear alpha-olefin (terminal alkene), it is one of the isomers of butene (butylene) and serves as a precursor to a variety of products .
Mechanism of Action
Target of Action
1-Butene, an alkene with the formula C4H8, primarily targets the double bond in its structure. This double bond is the site of reactivity, allowing this compound to undergo various chemical reactions .
Mode of Action
This compound interacts with its targets through a variety of chemical reactions. One key reaction is the acid-catalyzed addition of water (hydration) to the double bond, resulting in the formation of an alcohol . This reaction is facilitated by the presence of a small amount of an acid, such as sulfuric acid . Another significant reaction is the hydrogenation of this compound to form butane .
Biochemical Pathways
This compound can be produced through the dehydration of 1-butanol, serving as a building block for essential compounds such as fuels and polymers . It can also be converted into 1,3-butadiene through selective hydrogenation . These processes highlight the role of this compound in various biochemical pathways.
Result of Action
The reactions involving this compound lead to the formation of various products. For instance, the hydration of this compound results in the formation of an alcohol . Similarly, the hydrogenation of this compound produces butane . These transformations underline the versatility of this compound in chemical synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of an acid catalyst is necessary for the hydration reaction . Additionally, the selectivity of this compound in the hydrogenation process can be tuned by alloying palladium with other metals . Furthermore, anaerobic conditions have been shown to facilitate the biohydrogenation of 1,3-butadiene to this compound .
Biochemical Analysis
Biochemical Properties
1-Butene is involved in various biochemical reactions. For instance, it is used in the polymerization process to produce polybutylene . This process involves the interaction of this compound with catalysts and other molecules to form long-chain polymers . The nature of these interactions is primarily covalent bonding, where this compound shares its electrons with other atoms to form stable chemical bonds.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a building block for polymers. These polymers, such as polybutylene, can influence cell function by providing structural support and integrity
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion into various products through chemical reactions. For instance, in the production of polybutylene, this compound undergoes polymerization, a process that involves the formation of long-chain molecules through the repetition of monomers . This process can involve binding interactions with catalysts, changes in the activation state of enzymes, and alterations in gene expression related to polymer synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during the polymerization process, the properties of the resulting polybutylene can vary depending on the duration of the reaction and the conditions under which it is carried out . Additionally, this compound may undergo degradation over time, which can influence its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of polymer synthesis, where it is converted into polybutylene This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels
Transport and Distribution
Given its gaseous nature and low solubility in water, it is likely that this compound is primarily transported and distributed through the gas phase
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene can be synthesized through various methods, including the separation from crude C₄ refinery streams and ethylene dimerization. The former method yields a mixture of 1- and 2-butenes, while the latter produces only the terminal alkene .
Industrial Production Methods: In industrial settings, this compound is produced by distillation to achieve a high-purity product. An estimated 12 billion kilograms were produced in 2011 . Additionally, this compound can be produced from ethanol, acetaldehyde, butyraldehyde, or crotonaldehyde .
Chemical Reactions Analysis
Types of Reactions: 1-Butene undergoes various chemical reactions, including:
Oxidation: Oxidative dehydrogenation of this compound to 1,3-butadiene over metal ferrite catalysts.
Isomerization: Catalytic isomerization of this compound to 2-butene.
Polymerization: Polymerization of this compound to produce polybutylene.
Common Reagents and Conditions:
Oxidation: Metal ferrite catalysts, oxygen, and steam.
Isomerization: Hydrogen transfer catalysts.
Polymerization: Catalysts such as Ziegler-Natta catalysts.
Major Products:
Oxidation: 1,3-Butadiene.
Isomerization: 2-Butene.
Polymerization: Polybutylene.
Scientific Research Applications
1-Butene has numerous applications in scientific research and industry:
Biology: Research on the polymorphic behavior and phase transition of poly(this compound) and its copolymers.
Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of polypropylene resins, butylene oxide, and butanone.
Comparison with Similar Compounds
1-Butene is compared with other similar compounds, such as:
2-Butene: An isomer of this compound, differing in the position of the double bond.
Isobutene (2-methylpropene): A branched isomer of butene with different chemical properties.
1,3-Butadiene: A diene with two double bonds, used in the production of synthetic rubber.
Uniqueness of this compound: this compound’s linear structure and terminal double bond make it a valuable precursor for various chemical reactions and industrial applications. Its ability to polymerize and form polybutylene distinguishes it from its isomers .
Properties
IUPAC Name |
but-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8, Array | |
Record name | 1-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-BUTENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6993-22-2, 9003-28-5, 131724-38-4, 82983-62-8, 25036-29-7 | |
Record name | 1-Butene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6993-22-2 | |
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Record name | Poly-1-butene | |
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Record name | 1-Butene, homopolymer, syndiotactic | |
Source | CAS Common Chemistry | |
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Record name | 1-Butene, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82983-62-8 | |
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Record name | Isotactic poly(1-butene) | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1026746 | |
Record name | 1-Butene | |
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Molecular Weight |
56.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-butene is a colorless gas. (NTP, 1992), Gas or Vapor; Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |
Record name | 1-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18041 | |
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Record name | 1-Butene | |
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Record name | n-BUTENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
21 °F at 760 mmHg (NTP, 1992), -6.47 °C at 760 mm Hg, -6 °C | |
Record name | 1-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
-110 °F (NTP, 1992), Flammable gas | |
Record name | 1-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-BUTENE | |
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Solubility |
Insoluble (NTP, 1992), In water, 221 mg/L at 25 °C, Soluble in benzene; very soluble in alcohol, ether, Solubility in water: none | |
Record name | 1-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Butene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |
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Record name | n-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |
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Density |
0.6255 at 19.9 °F (NTP, 1992) - Less dense than water; will float, 0.588 g/cu cm at 25 °C, 1 atm, Density of liquid 10.47 mol/L at 298.15 K; critical volume 0.240 L/mol | |
Record name | 1-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Butene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.93 (Air = 1), Relative vapor density (air = 1): 1.93 | |
Record name | 1-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
3480 mmHg at 70 °F (NTP, 1992), Vapor pressure: 3480 mm Hg at 21 °C, 2.253X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 464 | |
Record name | 1-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Colorless gas | |
CAS No. |
106-98-9, 9003-28-5 | |
Record name | 1-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Butene | |
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Record name | 1-Butene | |
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Record name | 1-Butene, homopolymer | |
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Record name | 1-Butene | |
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Record name | 1-Butene | |
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Record name | But-1-ene | |
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Record name | 1-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-301.5 °F (NTP, 1992), -185.33 °C, -185 °C | |
Record name | 1-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/18041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Butene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-butene?
A1: this compound has the molecular formula C4H8 and a molecular weight of 56.11 g/mol.
Q2: Are there other isomers of butene?
A2: Yes, this compound has three isomers: cis-2-butene, trans-2-butene, and isobutene. []
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Researchers employ various techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [, ], and Gas Chromatography (GC) [, ] to analyze this compound's structure and purity.
Q4: How does the presence of steam affect the oxidative dehydrogenation of this compound to 1,3-butadiene?
A4: Research suggests that while the reaction proceeds without steam, its presence has a promotional effect, likely due to the hydroxylation of the catalyst surface. []
Q5: Can this compound be used to produce other valuable chemicals?
A5: Yes, this compound serves as a key starting material for various chemicals. For example, its oligomerization yields branched hydrocarbons [], while its reaction with ethylene can produce propylene and this compound in a cascade reaction. []
Q6: How does the structure of this compound influence its reactivity?
A6: The position of the double bond in this compound impacts its reaction pathway. For example, in its reaction with C2H radicals, this compound primarily undergoes CH3 or C2H3 elimination rather than H-atom elimination. []
Q7: What are some effective catalysts for this compound dimerization?
A7: Research shows that both homogeneous and heterogeneous catalysts can be effective. For example, a Ni-AlKIT-6 catalyst promotes dimerization/isomerization of ethylene to butenes [], while a porous metal-organic framework with site-isolated Ni(II) demonstrates high activity and selectivity for this compound production. []
Q8: Can metal ferrites catalyze the conversion of this compound to 1,3-butadiene?
A8: Yes, metal ferrites like ZnFe2O4 and MnFe2O4 demonstrate activity for the oxidative dehydrogenation of this compound to 1,3-butadiene. [, ]
Q9: What factors can influence the catalytic activity of metal ferrites in this reaction?
A9: Factors like the metal cation [], calcination temperature [], and the presence of promoters like steam [] can significantly impact the catalyst's performance.
Q10: How is computational chemistry used to study this compound reactions?
A10: Researchers utilize computational methods to explore reaction mechanisms and predict product distributions. For instance, density functional theory (DFT) calculations have been used to study the vibrational frequencies of this compound conformers. []
Q11: Can computational models predict the impact of structural changes on this compound's properties?
A11: Yes, studies have used DFT methods to investigate how the addition of substituents, like oxo groups, can significantly alter the metabolism of alpha-hydroxybutenylbenzenes, analogs of tamoxifen. []
Q12: How does this compound perform in blends with other polymers?
A12: Studies on polyethylene-poly(3-methyl-1-butene) blends show that those containing up to 20 wt% poly(3-metyl-1-butene) exhibit good mechanical properties and a reinforcement effect upon drawing. []
Q13: Are there methods to enhance the tear and slow crack growth resistance of linear low-density polyethylene (LLDPE) resins?
A13: Yes, partially replacing this compound with 1-hexene during LLDPE production significantly improves both tear resistance (over 60%) and slow crack growth resistance (over 30%). []
Q14: What are the environmental concerns related to this compound emissions?
A14: this compound is a volatile organic compound that can contribute to air pollution. [] In the northeastern United States, summertime biogenic emissions of propene and this compound surpass anthropogenic emissions, highlighting the importance of understanding their environmental impact. []
Q15: Are there methods to mitigate this compound emissions?
A15: Yes, research focuses on developing efficient methods for this compound removal. For example, tubular multilayer dielectric barrier discharge (TM-DBD) reactors have shown promising efficiency in decomposing this compound from exhaust gas. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.